

2,3-Butanediol: A Versatile Platform Chemical for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanediol (2,3-BDO) is a four-carbon diol with a wide range of industrial applications, positioning it as a key platform chemical in the bio-based economy. It can be converted into numerous valuable chemicals, including methyl ethyl ketone (MEK), 1,3-butadiene, and various polymers and resins.[1][2][3] Traditionally produced from petrochemical feedstocks, the focus has increasingly shifted towards sustainable microbial fermentation routes. This guide provides a comprehensive technical overview of 2,3-BDO, covering its production, purification, and conversion into industrially relevant products.

Physicochemical Properties of 2,3-Butanediol Stereoisomers

2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-**2,3-butanediol**, (2S,3S)-**2,3-butanediol**, and meso-**2,3-butanediol**. The specific properties of each isomer can influence their suitability for different applications.



Property	(2R,3R)-(-)-2,3- Butanediol	(2S,3S)-(+)-2,3- Butanediol	meso-2,3- Butanediol	
CAS Number	24347-58-8[4]	19132-06-0	5341-95-7[5]	
Molecular Formula	C4H10O2[4]	C4H10O2	C4H10O2[5]	
Molecular Weight (g/mol)	90.12[4]	90.12	90.12[5]	
Appearance	Colorless liquid[2]	Colorless liquid	Colorless hygroscopic crystals[5]	
Boiling Point (°C)	179-182[4]	182-184	183-184	
Melting Point (°C)	~19[2]	~19	34.4[5]	
Density (g/mL at 20- 25°C)	0.987 (at 25°C)[4]	1.002 (at 20°C)	~1.004	
Refractive Index (n20/D)	1.433[4]	1.431	1.437	
Optical Rotation ([α]20/D)	-13.2° (neat)[4]	+13.5° (neat)	0°	
Solubility in Water	Miscible[2]	Miscible	Miscible	

Microbial Production of 2,3-Butanediol

Microbial fermentation is a promising and sustainable method for producing 2,3-BDO. A variety of microorganisms, particularly bacteria, have been investigated for their ability to produce high titers of 2,3-BDO from various carbon sources.

Key Microorganisms and Production Performance

Several bacterial species are known for their efficient 2,3-BDO production. The choice of microorganism can influence the stereoisomeric purity of the final product.

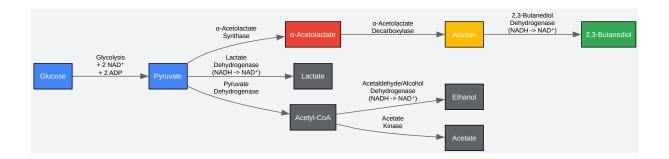


Microorg anism	Carbon Source	Fermenta tion Mode	Titer (g/L)	Yield (g/g)	Productiv ity (g/L·h)	Predomin ant Isomer(s)
Klebsiella pneumonia e	Glucose	Fed-batch	150[6]	0.45	4.21[6]	meso- and (2S,3S)-
Klebsiella oxytoca	Glucose	Batch	~60[7]	0.41[7]	1.03[7]	meso- and (2S,3S)-
Bacillus subtilis	Glucose	Fed-batch	93.6	0.47	1.3	(2R,3R)-
Serratia marcescen s	Sucrose	Batch	153.2	0.48	2.13	(2R,3R)- and meso-
Paenibacill us polymyxa	Glucose	Batch	~50	0.45	~0.8	(2R,3R)-

Metabolic Pathway for 2,3-Butanediol Synthesis

The biosynthesis of 2,3-BDO from glucose primarily occurs through the mixed-acid fermentation pathway. Pyruvate serves as a key intermediate. The pathway involves three key enzymes: α -acetolactate synthase, α -acetolactate decarboxylase, and **2,3-butanediol** dehydrogenase. The regulation of this pathway is crucial for maximizing 2,3-BDO production and minimizing the formation of byproducts such as lactate, acetate, and ethanol.[8][9]





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Caption: Metabolic pathway of **2,3-butanediol** synthesis from glucose.

Experimental Protocol: Fed-Batch Fermentation of Klebsiella pneumoniae for 2,3-BDO Production

This protocol describes a typical fed-batch fermentation process for high-titer 2,3-BDO production.[6][10]

- 1. Media Preparation:
- Seed Medium (per liter): 20 g glucose, 5 g yeast extract, 10 g peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
- Initial Batch Medium (per liter): 100 g glucose, 3 g yeast extract, 5 g corn steep liquor powder, 7 g (NH₄)₂HPO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.[6]
- Feeding Medium (per liter): 700 g glucose, 30 g yeast extract, 50 g corn steep liquor powder.
- Sterilize all media by autoclaving at 121°C for 20 minutes.
- 2. Inoculum Preparation:



- Inoculate a single colony of Klebsiella pneumoniae into 50 mL of seed medium in a 250 mL shake flask.
- Incubate at 37°C and 200 rpm for 12-16 hours.
- 3. Fermentation:
- Aseptically transfer the seed culture (5% v/v) to a 5 L bioreactor containing 3 L of the initial batch medium.
- Control the temperature at 37°C and the pH at 6.0 by automatic addition of 5 M NaOH.
- Maintain the dissolved oxygen (DO) level at a low, but non-zero, level (e.g., by sparging with air at a low flow rate).
- Start the fed-batch strategy when the initial glucose concentration drops below 20 g/L.
- Feed the concentrated feeding medium at a constant rate to maintain the glucose concentration in the range of 20-40 g/L.[6]
- 4. Sampling and Analysis:
- Take samples aseptically at regular intervals.
- Measure cell density (OD₆₀₀), glucose concentration, and 2,3-BDO concentration using standard analytical methods (e.g., HPLC or GC).

Purification of 2,3-Butanediol from Fermentation Broth

The recovery of 2,3-BDO from the fermentation broth is a significant challenge due to its high boiling point and miscibility with water.[11] Several methods have been developed to address this, including distillation, solvent extraction, and reactive extraction.

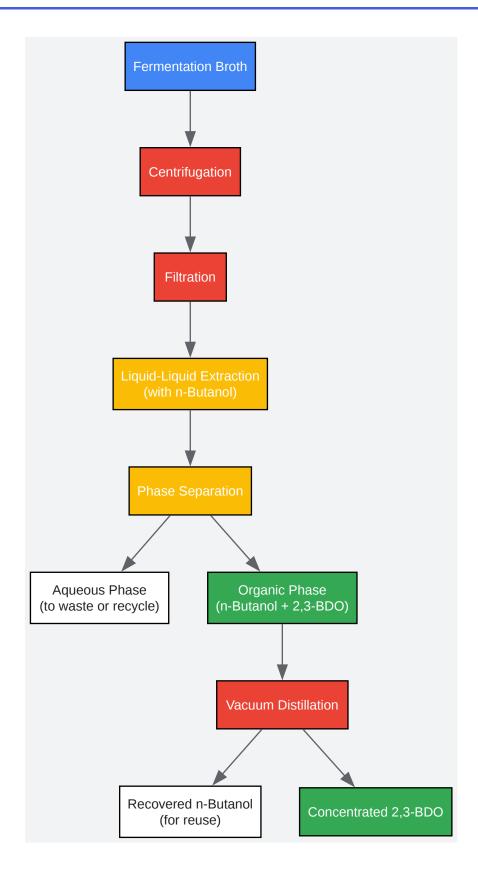
Experimental Protocol: Solvent Extraction of 2,3-BDO

Solvent extraction is a common method for the initial recovery of 2,3-BDO from the fermentation broth. Oleyl alcohol and n-butanol are effective solvents.[12][13]



- 1. Pre-treatment of Fermentation Broth:
- Centrifuge the fermentation broth to remove microbial cells.
- Filter the supernatant through a 0.22 μm filter to remove any remaining particulates.
- 2. Liquid-Liquid Extraction:
- Mix the pre-treated fermentation broth with an equal volume of n-butanol in a separatory funnel.[13]
- Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and mass transfer.
- Allow the phases to separate. The top layer will be the n-butanol phase containing the extracted 2,3-BDO, and the bottom layer will be the aqueous phase.
- Carefully collect the n-butanol phase.
- Repeat the extraction process on the aqueous phase with fresh n-butanol to maximize recovery.
- 3. Solvent Recovery and 2,3-BDO Concentration:
- · Combine the n-butanol extracts.
- Subject the combined extract to vacuum distillation to recover the n-butanol. n-Butanol has a lower boiling point than 2,3-BDO.
- The remaining concentrated liquid will be enriched in 2,3-BDO.





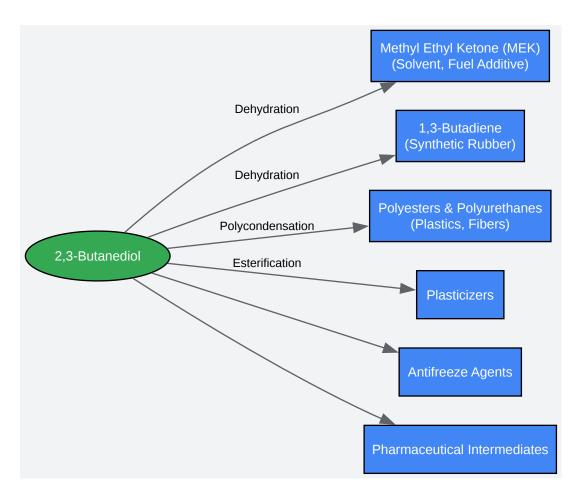
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Caption: Experimental workflow for 2,3-BDO purification.



Industrial Applications of 2,3-Butanediol

2,3-BDO serves as a versatile platform chemical for the synthesis of a wide range of industrial products.



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Caption: Major industrial applications of **2,3-butanediol**.

Conversion of 2,3-Butanediol to Methyl Ethyl Ketone (MEK)

One of the most significant applications of 2,3-BDO is its conversion to MEK, a valuable industrial solvent and fuel additive. This is typically achieved through catalytic dehydration.

Experimental Protocol: Catalytic Dehydration of 2,3-BDO to MEK



This protocol outlines a general procedure for the gas-phase dehydration of 2,3-BDO.

- 1. Catalyst Preparation:
- A solid acid catalyst, such as a zeolite or a metal-supported catalyst, is typically used. For example, a barium phosphate catalyst on activated carbon.[14]
- 2. Reactor Setup:
- A fixed-bed reactor is commonly employed. The catalyst is packed into the reactor tube.
- 3. Reaction Conditions:
- An aqueous solution of 2,3-BDO (e.g., 10-50 wt%) is used as the feedstock.
- The feedstock is vaporized and passed through the catalyst bed.
- Typical reaction temperatures range from 250-400°C.
- The weight hourly space velocity (WHSV) is an important parameter to optimize, typically in the range of 1-5 h^{-1} .
- 4. Product Collection and Analysis:
- The reactor effluent is cooled to condense the liquid products.
- The liquid product is analyzed by gas chromatography (GC) to determine the conversion of 2,3-BDO and the selectivity to MEK.

Conclusion

2,3-Butanediol is a highly promising platform chemical with the potential to replace petroleum-derived chemicals in a wide range of industrial applications. Advances in microbial fermentation and downstream processing are making the bio-based production of 2,3-BDO increasingly economically viable. Further research and development in strain engineering, fermentation optimization, and efficient purification technologies will continue to enhance its position as a key building block for a sustainable chemical industry.



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- To cite this document: BenchChem. [2,3-Butanediol: A Versatile Platform Chemical for Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046004#2-3-butanediol-as-a-platform-chemical-for-industrial-applications]

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